5-nonyl-5H-oxathiole 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nonyl-5H-oxathiole 2,2-dioxide is an organic compound with the molecular formula C₁₂H₂₂O₃S. It is characterized by a five-membered ring structure containing sulfur and oxygen atoms, making it a member of the oxathiolane family.
Vorbereitungsmethoden
The synthesis of 5-nonyl-5H-oxathiole 2,2-dioxide typically involves the reaction of nonyl alcohol with sulfur dioxide and an oxidizing agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the oxathiole ring. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-nonyl-5H-oxathiole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-nonyl-5H-oxathiole 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of 5-nonyl-5H-oxathiole 2,2-dioxide involves its interaction with molecular targets through its sulfone group. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
5-nonyl-5H-oxathiole 2,2-dioxide can be compared with other similar compounds, such as:
5-methyl-5H-oxathiole 2,2-dioxide: This compound has a similar structure but with a methyl group instead of a nonyl group, leading to different chemical and physical properties.
5-ethyl-5H-oxathiole 2,2-dioxide: Another similar compound with an ethyl group, which also exhibits distinct reactivity and applications.
The uniqueness of this compound lies in its longer nonyl chain, which can influence its solubility, reactivity, and interaction with other molecules .
Eigenschaften
CAS-Nummer |
54996-71-3 |
---|---|
Molekularformel |
C12H22O3S |
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
5-nonyl-5H-oxathiole 2,2-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-8-9-12-10-11-16(13,14)15-12/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
QHJNAOSQANTVGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1C=CS(=O)(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.